(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid
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Overview
Description
(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid is an organic compound that features a thiazole ring and a pyrrole ring connected by a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are then coupled through a condensation reaction with an appropriate aldehyde or ketone to form the desired propenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the propenoic acid moiety, converting it to the corresponding propanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Corresponding propanoic acid derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of thiazole and pyrrole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of (2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the PI3K-AKT and MAPK pathways, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid: shares structural similarities with other thiazole and pyrrole-containing compounds such as thiazolyl-pyrrole carboxylic acids and thiazolyl-pyrrole ketones.
Uniqueness
- The unique combination of the thiazole and pyrrole rings in this compound provides distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
(Z)-3-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)4-3-8-2-1-6-12(8)10-11-5-7-15-10/h1-7H,(H,13,14)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCXFFETMPDNB-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=CC(=O)O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\C(=O)O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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